4-(Dibromoboryl)toluene
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Overview
Description
4-(Dibromoboryl)toluene is an organoboron compound characterized by the presence of a dibromoboryl group attached to a toluene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromoboryl)toluene typically involves the electrophilic aromatic substitution of a toluene derivative. One common method includes the reaction of trimethylsilyl-substituted toluene with boron tribromide, resulting in the selective attachment of dibromoboryl groups . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of boron tribromide as a reagent and the optimization of reaction conditions for yield and purity are critical factors in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(Dibromoboryl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The dibromoboryl group can be replaced by other nucleophiles, leading to the formation of diverse boron-containing compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are typically employed.
Major Products Formed:
Substitution Products: Various boron-containing derivatives depending on the nucleophile used.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Reduced boron species.
Scientific Research Applications
4-(Dibromoboryl)toluene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dibromoboryl)toluene involves its interaction with various molecular targets. The electron-deficient nature of the boron atom allows it to form Lewis acid-base complexes with electron-rich species .
Comparison with Similar Compounds
- 1,3-Bis(dibromoboryl)benzene
- 1,4-Bis(dibromoboryl)benzene
- 1,3,5-Tris(dibromoboryl)benzene
Comparison: 4-(Dibromoboryl)toluene is unique due to the presence of a single dibromoboryl group attached to a toluene molecule, which imparts distinct electronic and steric properties.
Properties
CAS No. |
4151-78-4 |
---|---|
Molecular Formula |
C7H7BBr2 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
dibromo-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BBr2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI Key |
ZDOXXJVAPIUXRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(Br)Br |
Origin of Product |
United States |
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